Technical Whitepaper: 5-Methyl-isothiazole-3-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
Technical Whitepaper: 5-Methyl-isothiazole-3-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
The following technical whitepaper provides an in-depth analysis of 5-Methyl-isothiazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-Methyl-isothiazole-3-carbaldehyde is a functionalized heteroaromatic aldehyde serving as a pivotal intermediate in the synthesis of bioactive compounds. Its 1,2-thiazole (isothiazole) core acts as a bioisostere for thiazoles, pyridines, and isoxazoles, offering unique electronic properties and hydrogen-bonding capabilities. This guide details its physicochemical profile, synthetic pathways, reactivity, and applications in drug discovery, specifically in the development of anti-inflammatory and antiviral agents.
Molecular Architecture & Physicochemical Profile[1]
The isothiazole ring system is characterized by a sulfur atom and a nitrogen atom in adjacent positions (1,2-relationship).[1] In 5-Methyl-isothiazole-3-carbaldehyde, the 5-position is blocked by a methyl group, directing electrophilic and nucleophilic interactions to the 3-formyl group or the 4-position of the ring.
Identity and Nomenclature
-
IUPAC Name: 5-Methyl-1,2-thiazole-3-carbaldehyde
-
CAS Number: 1083274-36-5 (Commercially verified)
-
Note on Registry: The CAS 134736-67-9 provided in some inquiries may refer to a specific salt form or an internal registry number; 1083274-36-5 is the standard identifier for the neutral aldehyde.
-
-
Molecular Formula: C₅H₅NOS
-
SMILES: CC1=CN=C(C=O)S1
Physicochemical Properties (Table 1)[7][8]
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 127.17 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Physical State | Pale yellow liquid / Low-melting solid | Handling requires standard liquid transfer protocols. |
| Boiling Point | ~120 °C (at 760 mmHg) | Volatile; purification via vacuum distillation is viable. |
| LogP (Predicted) | ~1.15 | Moderate lipophilicity; good membrane permeability. |
| Polar Surface Area | 46 Ų | Favorable for CNS penetration and oral bioavailability. |
| Solubility | Soluble in DCM, DMSO, MeOH | Compatible with standard organic synthesis solvents. |
Synthetic Routes & Process Chemistry
The synthesis of 5-Methyl-isothiazole-3-carbaldehyde typically follows two primary strategies: de novo ring construction or functionalization of the pre-formed isothiazole ring.
Method A: Lithiation-Formylation (Preferred Lab Scale)
The most direct route involves the selective lithiation of commercially available 5-methylisothiazole. While isothiazoles preferentially lithiate at the C-5 position due to the inductive effect of sulfur, the presence of the 5-methyl group blocks this site, directing lithiation to the C-3 position.
Mechanism:
-
Deprotonation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) removes the C-3 proton.
-
Formylation: The resulting organolithium species attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF).
-
Hydrolysis: Acidic workup releases the aldehyde.
Method B: Oxidative Cyclization
For larger scales, constructing the ring from acyclic precursors is often more cost-effective. This involves the oxidative cyclization of
Synthetic Pathway Visualization
Figure 1: Selective C-3 functionalization of 5-methylisothiazole via lithiation-formylation.
Reactivity & Functionalization[8][9]
The 3-carbaldehyde group acts as a versatile "handle" for further diversification.
Reductive Amination (Key for Drug Synthesis)
The aldehyde reacts rapidly with primary and secondary amines to form imines (Schiff bases), which can be reduced to amines using sodium triacetoxyborohydride (STAB). This is the primary route for attaching the isothiazole core to other pharmacophores.
-
Reaction: Aldehyde + R-NH₂
Imine Secondary Amine.
Oxidation to Carboxylic Acid
Oxidation with NaClO₂ (Pinnick oxidation) or KMnO₄ yields 5-methylisothiazole-3-carboxylic acid . Derivatives of this acid (amides) are potent anti-inflammatory agents.
Knoevenagel Condensation
The aldehyde proton is sufficiently acidic to undergo condensation with active methylene compounds (e.g., malononitrile), yielding vinyl-isothiazole derivatives useful in material science and agrochemistry.
Applications in Drug Discovery[9][10][11]
The isothiazole scaffold is a bioisostere of the thiazole ring found in drugs like Ritonavir (antiviral) and Dasatinib (kinase inhibitor).
Therapeutic Areas
-
Anti-Inflammatory Agents: Derivatives of 5-methylisothiazole-3-carboxylic acid (oxidized form of the aldehyde) have shown efficacy in reducing edema in carrageenan-induced inflammation models.
-
Antivirals: Isothiazole-based acyclonucleosides are investigated as inhibitors of viral replication (e.g., HSV-1, HIV). The 3-formyl group is used to append the sugar-mimetic moiety.
-
Agrochemicals: Isothiazole-3-carbaldehyde derivatives serve as precursors to next-generation fungicides, leveraging the inherent biocidal activity of the isothiazole class (related to isothiazolinones like Kathon™).
Experimental Protocols
Protocol 6.1: Synthesis via Lithiation (Adapted)
Objective: Preparation of 5-Methyl-isothiazole-3-carbaldehyde from 5-methylisothiazole.
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon.
-
Reagent Prep: Dissolve 5-methylisothiazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature < -70 °C.
-
Observation: Solution may turn yellow/orange, indicating the formation of the lithiated species.
-
Time: Stir at -78 °C for 1 hour.
-
-
Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol 6.2: Reductive Amination
Objective: Coupling with a primary amine.
-
Dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 eq) and Amine (1.1 eq) in DCE (1,2-dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.
-
Add Sodium Triacetoxyborohydride (1.5 eq) in one portion. Stir overnight.
-
Quench with saturated NaHCO₃ . Extract with DCM.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Like many isothiazoles, this compound may cause allergic skin reactions upon repeated exposure.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.
References
-
ChemicalBook. (2023). 5-Methylisothiazole-3-carbaldehyde Product Description and CAS 1083274-36-5 Verification. Retrieved from
-
National Institutes of Health (NIH). (2019). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from
-
Thieme Chemistry. (2002). Science of Synthesis: Isothiazoles.[1][4][5] Thieme Connect. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet for Isothiazole Derivatives. Retrieved from
-
ResearchGate. (2019). Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from
